molecular formula C23H21FN2O5S B2964092 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 922090-26-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2964092
CAS No.: 922090-26-4
M. Wt: 456.49
InChI Key: OLNAQBCGQPRAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative functionalized with a sulfonamide group. Its core structure consists of a seven-membered oxazepine ring fused to two benzene rings. Key substituents include methyl groups at positions 8 and 10, an 11-oxo moiety, and a 4-ethoxy-3-fluorobenzenesulfonamide side chain.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5S/c1-4-30-21-10-7-16(13-18(21)24)32(28,29)25-15-6-9-20-17(12-15)23(27)26(3)19-11-14(2)5-8-22(19)31-20/h5-13,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNAQBCGQPRAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FN2O4SC_{23}H_{24}FN_{2}O_{4}S with a molecular weight of approximately 406.413 g/mol. The structure features a dibenzodiazepine core fused with an oxazepine ring and various substituents that enhance its chemical properties.

PropertyValue
Molecular FormulaC23H24FN2O4SC_{23}H_{24}FN_{2}O_{4}S
Molecular Weight406.413 g/mol
Chemical ClassDibenzo[b,f][1,4]oxazepine
CAS Number922036-46-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class often exhibit:

  • Antitumor Activity : Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound has activity against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds in the dibenzo[b,f][1,4]oxazepine family:

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of similar oxazepine derivatives. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inhibiting specific signaling pathways associated with cell survival and proliferation.

Case Study 2: Antimicrobial Evaluation

In another study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of various dibenzo[b,f][1,4]oxazepines. The findings revealed that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development as new antimicrobial agents.

Case Study 3: Anti-inflammatory Mechanisms

Research published in Clinical Immunology examined the anti-inflammatory effects of dibenzo[b,f][1,4]oxazepines. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.

Comparison with Similar Compounds

Thiazepine vs. Oxazepine Analogs

Compounds with a thiazepine core (e.g., 10-ethyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ) replace the oxygen atom in the oxazepine ring with sulfur.

Substituent Variations on the Dibenzo Ring

  • Methyl vs. Ethyl/Propyl Groups : The target compound’s 8,10-dimethyl configuration contrasts with analogs like 10-ethyl or 10-propyl derivatives (e.g., 11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid ). Larger alkyl groups (e.g., propyl) increase lipophilicity (logP) but may sterically hinder target interactions.
  • Fluoro vs. Chloro Substituents : The 3-fluoro group in the sulfonamide side chain (target compound) offers moderate electronegativity, while chloro substituents (e.g., N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide ) enhance metabolic resistance but risk toxicity .

Sulfonamide Side Chain Modifications

  • Ethoxy vs. Trifluoromethyl groups (e.g., compound 21 ) offer stronger electron-withdrawing effects but may reduce solubility.
  • Heterocyclic Attachments : Derivatives like 10-ethyl-N-[(furan-2-yl)methyl]-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide introduce aromatic heterocycles, which can modulate pharmacokinetics through π-π stacking interactions.

Physicochemical Properties

Property Target Compound 4-Fluoro-N-(10-methyl-11-oxo-dibenzo-oxazepin-2-yl)benzenesulfonamide 10-Ethyl-N-(4-trifluoromethylbenzyl)-thiazepine-8-carboxamide
Molecular Formula C23H22FN3O5S C20H15FN2O4S C24H20F3N2O3S
Molecular Weight 471.50 g/mol 398.41 g/mol 481.49 g/mol
Key Substituents 8,10-dimethyl; 4-ethoxy-3-fluoro 10-methyl; 4-fluoro 10-ethyl; 4-CF3
Core Heterocycle Oxazepine Oxazepine Thiazepine

Functional Implications

  • Receptor Selectivity : The sulfonamide group’s 4-ethoxy-3-fluoro configuration may enhance D2 receptor binding compared to smaller substituents (e.g., 4-fluoro ), as bulkier groups can occupy hydrophobic pockets.
  • Metabolic Stability : Methyl groups at positions 8 and 10 likely reduce oxidative metabolism compared to ethyl/propyl analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide, and how can purity be optimized?

  • Methodology : Utilize multi-step organic synthesis involving cyclization of dibenzo[b,f][1,4]oxazepinone intermediates (e.g., via Friedel-Crafts alkylation or Ullmann coupling) followed by sulfonamide functionalization. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/methanol) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (e.g., Chromolith® columns, as in ) .
  • Key Challenges : Avoid side reactions (e.g., over-alkylation) by controlling reaction temperature and stoichiometry.

Q. How can structural conformation and regioselectivity be confirmed for this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the dibenzo-oxazepine core conformation and sulfonamide substitution pattern. Compare with analogous structures (e.g., 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one in ). Complement with NMR (¹H/¹³C, 2D-COSY, HSQC) to verify substituent positions and rule out tautomeric shifts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For cellular activity, employ cytotoxicity assays (MTT or CellTiter-Glo®) in relevant cell lines. Reference protocols from pharmaceutical impurity analysis () to validate assay reproducibility .

Advanced Research Questions

Q. How can reaction yields be improved for the dibenzo-oxazepine core under varying catalytic conditions?

  • Methodology : Optimize via Design of Experiments (DoE) to test catalysts (e.g., Pd/C, CuI), solvents (DMF vs. THF), and temperature. Use response surface modeling to identify interactions. Compare with spirocyclic compound synthesis in , where solvent polarity significantly impacts cyclization efficiency .
  • Data Contradiction : Conflicting reports on optimal catalysts (e.g., Pd vs. Cu) may arise from differences in starting material purity or reaction scale.

Q. What computational methods best predict the compound’s conformational stability and binding affinity?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to model the dibenzo-oxazepine ring’s puckering and sulfonamide torsion angles. Validate against SC-XRD data (). For binding studies, use molecular docking (AutoDock Vina) with target proteins (e.g., kinases) and compare with experimental IC₅₀ values .

Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?

  • Methodology : Explore co-solvents (DMSO/PEG 400) or formulate as nanoparticles (liposomal encapsulation). Reference particle technology in (CRDC subclass RDF2050107) for size distribution optimization. Validate stability via dynamic light scattering (DLS) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Investigate metabolic stability (hepatic microsome assays) and plasma protein binding (equilibrium dialysis). Cross-reference with structural analogs (e.g., ’s thiazole derivatives) to identify metabolic soft spots. Use LC-MS/MS for metabolite identification .

Q. How can structure-activity relationships (SAR) be systematically explored for the sulfonamide moiety?

  • Methodology : Synthesize derivatives with varied substituents (e.g., replacing ethoxy with methoxy or fluorine with chlorine) using parallel synthesis (). Test against a panel of targets (e.g., kinases, GPCRs) and apply multivariate analysis (PCA) to identify critical pharmacophoric features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.